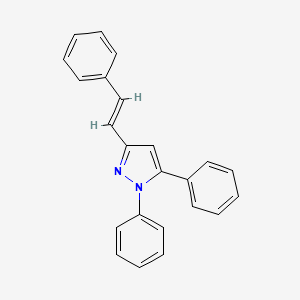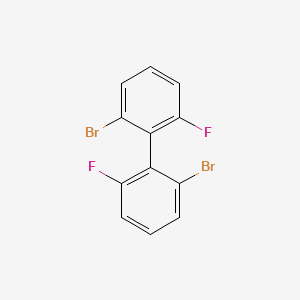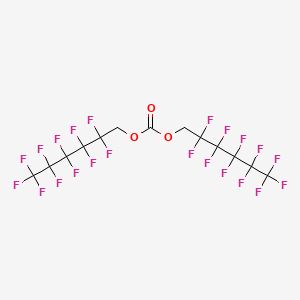
Bis(1H,1H-perfluorohexyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1H,1H-perfluorohexyl) carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of perfluorohexyl groups attached to a carbonate moiety. This compound is often used in scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H,1H-perfluorohexyl) carbonate typically involves the reaction of perfluorohexanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2C6F13CH2OH+COCl2→C6F13CH2OCOOCH2C6F13+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Bis(1H,1H-perfluorohexyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce perfluorohexanol and carbon dioxide.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Substitution: Common reagents include nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Perfluorohexanol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Bis(1H,1H-perfluorohexyl) carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organofluorine compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in creating fluorinated pharmaceuticals.
Industry: Utilized in the production of specialized coatings and materials that require high chemical resistance.
Mechanism of Action
The mechanism of action of Bis(1H,1H-perfluorohexyl) carbonate involves its interaction with various molecular targets. The perfluorohexyl groups provide hydrophobic characteristics, while the carbonate moiety can undergo hydrolysis or substitution reactions. These properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(1H,1H-perfluorooctyl) carbonate
- Bis(1H,1H-perfluorobutyl) carbonate
- Bis(1H,1H-perfluorodecyl) carbonate
Uniqueness
Bis(1H,1H-perfluorohexyl) carbonate is unique due to its specific chain length of the perfluorohexyl groups, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.
Properties
Molecular Formula |
C13H4F22O3 |
|---|---|
Molecular Weight |
626.13 g/mol |
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl) carbonate |
InChI |
InChI=1S/C13H4F22O3/c14-4(15,6(18,19)8(22,23)10(26,27)12(30,31)32)1-37-3(36)38-2-5(16,17)7(20,21)9(24,25)11(28,29)13(33,34)35/h1-2H2 |
InChI Key |
HCFPTKCGUUXTEX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


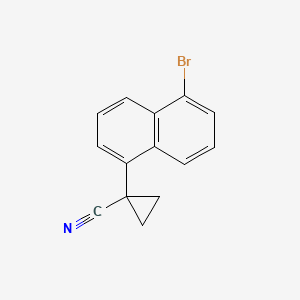

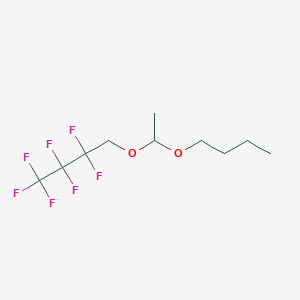
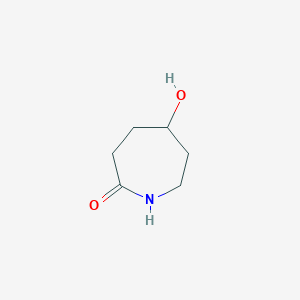



![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)
![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)


